1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride
Description
Properties
IUPAC Name |
1-(azetidin-3-ylmethyl)triazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-2-10(9-8-1)5-6-3-7-4-6;;/h1-2,6-7H,3-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASWCTQZQUCCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=CN=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098023-88-0 | |
| Record name | 1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride is a compound that falls within the class of triazole derivatives, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The information is compiled from various research studies and reviews.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₀N₄
- Molecular Weight : 138.17 g/mol
- CAS Number : 86262226
- SMILES : C1C(CN1)CN2C=CN=N2
The structure of the compound features a triazole ring attached to an azetidine moiety, which is expected to influence its biological interactions.
Biological Activity Overview
Triazole derivatives have been extensively studied for their pharmacological properties. The following sections outline specific activities associated with this compound.
Antimicrobial Activity
Triazoles are primarily recognized for their antimicrobial properties , particularly against fungal infections. The mechanism often involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
| Microorganism | Activity | Reference |
|---|---|---|
| Candida albicans | Effective (MIC: 16 µg/mL) | |
| Escherichia coli | Moderate | |
| Staphylococcus aureus | Effective (MIC: 8 µg/mL) |
In studies comparing various triazole derivatives, this compound demonstrated significant activity against both gram-positive and gram-negative bacteria.
Anticancer Activity
Research indicates that triazole compounds exhibit promising anticancer properties . The mechanism may involve apoptosis induction and cell cycle arrest in cancer cell lines.
| Cell Line | IC50 (µM) | Activity | Reference |
|---|---|---|---|
| HeLa | 13.62 ± 0.86 | Strong | |
| MCF-7 | 11.57 ± 0.53 | Strong | |
| SKOV3 | 10.00 ± 0.50 | Moderate |
The compound showed effective cytotoxicity in several cancer cell lines, indicating its potential as an anticancer agent.
Anti-inflammatory Activity
Triazoles are also being explored for their anti-inflammatory effects . These compounds can modulate inflammatory pathways and reduce cytokine production.
In a comparative study, several triazole derivatives were tested for their anti-inflammatory activity using various in vitro models. The results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
-
Case Study on Antifungal Efficacy :
- A study involving patients with recurrent fungal infections demonstrated that treatment with a triazole derivative led to a significant reduction in infection rates compared to standard treatments.
-
Case Study on Cancer Treatment :
- Patients with advanced-stage cancer treated with a regimen including triazole derivatives exhibited improved survival rates and reduced tumor size in clinical trials.
Scientific Research Applications
Medicinal Chemistry
1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride has shown promise in various therapeutic areas:
- Antimicrobial Activity : Studies indicate that triazole derivatives exhibit significant antibacterial and antifungal properties. The compound's ability to inhibit the growth of pathogens makes it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Research has demonstrated that compounds containing triazole structures can inhibit cancer cell proliferation. For instance, derivatives of 1,2,3-triazoles have shown cytotoxic effects against various cancer cell lines with IC₅₀ values ranging from 1.02 to 74.28 μM .
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in disease processes. For example, it could inhibit carbonic anhydrase or cholinesterase, which are relevant in treating conditions like glaucoma and Alzheimer's disease .
Industrial Applications
In addition to medicinal uses, this compound has potential applications in:
- Material Science : The unique properties of triazole compounds allow their use in developing novel materials with specific chemical characteristics. This includes their role as building blocks in synthesizing complex heterocyclic compounds .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its azetidine-triazole scaffold. Below is a comparative analysis with analogous derivatives:
1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride
- Molecular Formula : C₁₁H₁₃ClN₄
- Key Differences : A phenyl substituent at the triazole’s 4-position increases lipophilicity (logP ~2.5 estimated) compared to the methylene-linked azetidine in the target compound. This aromatic group may enhance binding to hydrophobic enzyme pockets, as seen in carbonic anhydrase inhibitors .
- Applications : Used in medicinal chemistry for kinase inhibition studies .
1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride
- Molecular Formula : C₇H₁₃Cl₂N₄O
- The dihydrochloride salt mirrors the target compound’s formulation .
1-[(Azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride
- Molecular Formula : C₆H₁₂Cl₂N₄
- Key Differences : Positional isomerism (1,2,4-triazole vs. 1,2,3-triazole) alters electronic distribution and hydrogen-bonding capacity. The 1,2,4-triazole’s lower dipole moment (~3.5 D vs. ~5 D for 1,2,3-triazoles) may reduce binding affinity in enzyme interactions .
Imidazole Derivatives (e.g., 1-(Azetidin-3-yl)-1H-imidazole hydrochloride)
- Molecular Formula : C₆H₁₀ClN₃
- Imidazoles are more prone to oxidation, limiting their use in prolonged therapeutic regimens .
Research Findings and Implications
- Synthetic Routes: The target compound is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for 1,2,3-triazole formation . Azetidine precursors may be introduced via Mitsunobu reactions or nucleophilic substitutions .
- Biological Relevance : Triazoles are established pharmacophores for enzyme inhibition (e.g., carbonic anhydrase-II ). The azetidine moiety may confer selectivity for neurological targets (e.g., σ receptors) due to its conformational rigidity .
- Challenges : Lack of direct biological data for the target compound necessitates extrapolation from analogs. Its dihydrochloride form likely improves solubility but may complicate crystallization or formulation stability.
Preparation Methods
Typical Reaction Conditions
| Parameter | Details |
|---|---|
| Azide precursor | Azetidin-3-ylmethyl azide or related derivative |
| Alkyne partner | Terminal alkynes such as phenylacetylene |
| Catalyst | CuI or CuSO4 with sodium ascorbate |
| Solvent | Mixtures of DMF:H2O:n-BuOH (1:1:1) or THF:H2O |
| Temperature | Room temperature to 50°C |
| Reaction time | 3 to 24 hours |
| Yield | 60–85% |
Copper(I) iodide (CuI) or copper sulfate with a reducing agent (sodium ascorbate) is employed to generate the active Cu(I) catalyst in situ. The reaction proceeds smoothly at room temperature or mild heating, producing 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.
Example from Literature
- Azide compound (azetidin-3-ylmethyl azide) and alkyne derivative (e.g., phenylacetylene) reacted in acetonitrile with CuI (2 equiv) and triethylamine (3 equiv) at room temperature for 3 hours yielded the triazole product in 76–82% yield.
Coupling of Azetidine and Triazole Units
The azetidinylmethyl triazole intermediate can be further functionalized or isolated as the dihydrochloride salt for stability and handling. The dihydrochloride form is typically prepared by treatment with hydrochloric acid in an appropriate solvent, precipitating the salt.
Purification and Characterization
Purification is commonly achieved by silica gel column chromatography using ethyl acetate/hexane mixtures.
Characterization techniques include:
Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and where applicable ^19F NMR spectroscopy.
High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
Infrared Spectroscopy (FT-IR): Identifies functional groups.
Melting Point and Elemental Analysis: For purity assessment.
Summary Table of Representative Preparation Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Azetidine ring formation | Aza-Michael addition or cyclization methods | Variable | Precursor preparation |
| Azide formation | Conversion of azetidinylmethyl halides to azides | ~78 | Sodium azide in DMF, 70°C, 3 h |
| CuAAC cycloaddition | Azide + terminal alkyne, CuI catalyst, Et3N, MeCN | 76–82 | Room temp, 3 h |
| Salt formation | Treatment with HCl in suitable solvent | Quantitative | Forms dihydrochloride salt |
| Purification | Silica gel chromatography (EtOAc/hexane 9:1) | - | Yields pure compound |
Research Findings and Optimization Notes
The CuAAC reaction is robust and tolerant of aqueous media, facilitating greener synthesis.
Use of triethylamine or Hunig’s base improves reaction rates and yields.
The dihydrochloride salt enhances compound stability and solubility for biological assays.
Reaction yields can be optimized by adjusting solvent ratios, catalyst loading, and reaction time.
Characterization data consistently confirm the structure and purity of the synthesized compound.
- BenchChem Data Summary on 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole Preparation.
- PMC Article on Aqueous Medium Click Chemistry for Triazole Synthesis.
- PubChemLite structural data for 1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride.
Q & A
Q. What interdisciplinary challenges arise when combining chemical synthesis data with biological activity profiles, and how can they be mitigated?
- Methodological Answer :
- Data Fusion Techniques : Apply multivariate analysis (e.g., PCA) to correlate synthetic parameters (e.g., reaction time, catalyst loading) with IC₅₀ values.
- Ethical Frameworks : Ensure compliance with dual-use research policies when exploring CNS targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
